Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl group at position 2, a methyl ester at position 3, and a (4-nitrophenyl)methoxy group at position 5. The compound’s molecular formula is C₁₈H₁₅NO₇, with a molecular weight of 373.32 g/mol . Its synthesis likely involves etherification between a 5-hydroxybenzofuran precursor and 4-nitrobenzyl bromide, followed by esterification.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-11-17(18(20)23-2)15-9-14(7-8-16(15)25-11)24-10-12-3-5-13(6-4-12)19(21)22/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZYZBVERKPWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-methyl-5-(4-nitrobenzyloxy)benzaldehyde under acidic conditions to form the benzofuran ring. Subsequent esterification with methanol yields the final product.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group, altering the compound's properties.
Reduction: The ester group can be reduced to an alcohol, leading to different derivatives.
Substitution: The nitro group can be substituted with other functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 2-methyl-5-[(4-aminophenyl)methoxy]-1-benzofuran-3-carboxylate.
Reduction: Formation of 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-hydroxymethyl.
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: Biologically, Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has shown promise in various assays. It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of chronic diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate exerts its effects involves interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity. It can act as an electrophile, interacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
2-Methylphenylmethoxy () increases lipophilicity (logP ~3.1–3.5) but lacks the nitro group’s electronic effects. 5-Nitrofuranoyloxy () replaces the phenyl ring with a nitro-furan system, reducing logP (1.8) and possibly altering antimicrobial activity . Prenyloxy () and sulfonamide () groups modulate solubility and hydrogen-bonding capacity, respectively .
Ester Group Variations :
- Methyl and ethyl esters (e.g., ) marginally affect molecular weight but influence hydrolysis rates in biological systems.
- 2-Methoxyethyl esters () enhance solubility in polar solvents due to ether oxygen atoms .
Biological Implications :
Biological Activity
Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the synthesis, biological mechanisms, and various studies that highlight its efficacy.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 327.34 g/mol. The compound features a benzofuran core with a methoxy group and a nitrophenyl substituent, which contribute to its biological activity.
Synthesis Overview:
- Bromination : Introduction of bromine into the benzofuran ring.
- Nitration : Formation of the nitro group on the phenyl ring.
- Esterification : Creation of the carboxylate ester group through reaction with methanol.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
| Salmonella typhimurium | 19 |
These results indicate that this compound could serve as a potential lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study:
In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. The results showed:
- IC50 Value : 15 µM
- Mechanism : Increased reactive oxygen species (ROS) levels leading to oxidative stress-induced apoptosis.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain.
| Assay Type | Inhibition (%) |
|---|---|
| AChE Inhibition | 75 |
| BACE1 Inhibition | 60 |
These findings support the potential application of this compound in treating cognitive decline associated with Alzheimer's disease .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cell Membrane Interaction : Disruption of microbial cell membranes.
- Enzyme Inhibition : Competitive inhibition of enzymes like AChE.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through ROS generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
